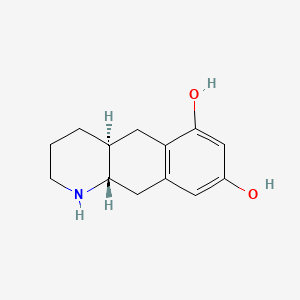
Cerium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cerium(4+) is an elemental cerium and a monoatomic tetracation.
Scientific Research Applications
Catalysis and Redox Reactions : Cerium(4+) is known for its catalytic abilities, particularly in Fenton-like reactions. It has the capacity to catalyze reactions with hydrogen peroxide, generating radicals useful in various environmental and biological applications (Heckert et al., 2008). Additionally, the electrochemical behavior of cerium(III/IV) complexes is significant in synthesis and materials chemistry, due to cerium's reversible redox chemistry between trivalent and tetravalent forms (Piro et al., 2014).
Adsorption and Recovery : Cerium(III) ions, closely related to Cerium(4+), have high adsorption efficiency and are used in recovering Ce3+ from aqueous solutions. This is important from both industrial and environmental perspectives (Zhao et al., 2019).
Corrosion Inhibition : Cerium salts, including Ce4+, are used for corrosion protection of metals like aluminium alloys. They work synergistically with other compounds to inhibit corrosion, particularly in saline environments (Gobara et al., 2020).
Nanotechnology and Biomedical Applications : Cerium oxide nanoparticles, also known as nanoceria, exhibit antioxidant properties. Their ability to switch between +3 and +4 oxidation states makes them suitable for therapeutic applications in treating disorders mediated by reactive oxygen species (Sahu et al., 2013). Moreover, cerium oxide's unique properties are exploited in various high-tech applications including catalysis, fuel cells, and fuel additives (Dahle & Arai, 2015).
Organic Chemistry : Cerium(IV) compounds are versatile reagents for various organic reactions, such as the functionalization of alkenes and esterification reactions. They are also used in redox titrations and radical polymerization reactions (Binnemans, 2006).
Environmental Impact and Toxicology : The environmental fate and toxicological effects of cerium, especially in the form of nanoparticles, are subjects of significant research. While they offer numerous applications, their impact on human and ecosystem health is a growing concern (Dahle & Arai, 2015).
properties
CAS RN |
16065-90-0 |
|---|---|
Product Name |
Cerium(4+) |
Molecular Formula |
Ce+4 |
Molecular Weight |
140.12 g/mol |
IUPAC Name |
cerium(4+) |
InChI |
InChI=1S/Ce/q+4 |
InChI Key |
ITZXULOAYIAYNU-UHFFFAOYSA-N |
SMILES |
[Ce+4] |
Canonical SMILES |
[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



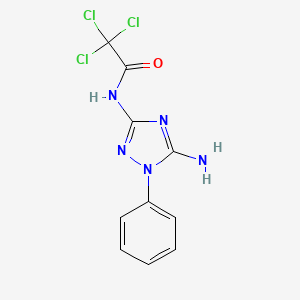
![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)
![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
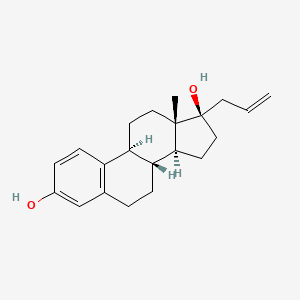
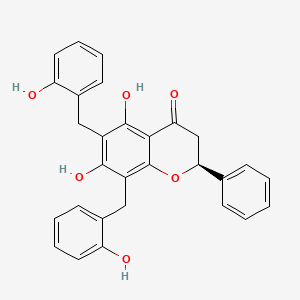
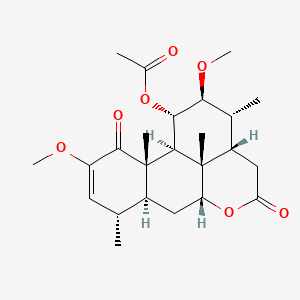
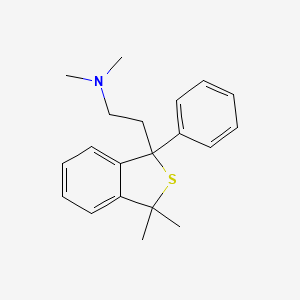
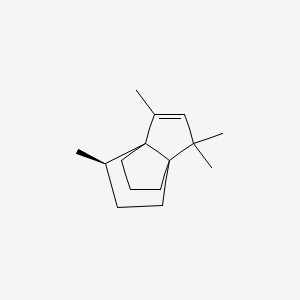
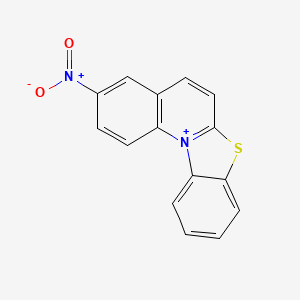
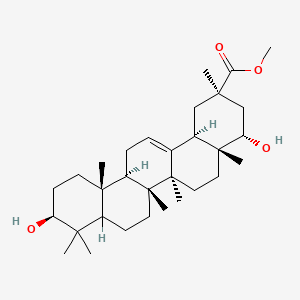
![1-Azabicyclo[3.1.0]hexane](/img/structure/B1206255.png)
